tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
説明
特性
IUPAC Name |
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUCOORWSKRJII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201179644 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177948-02-6 | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177948-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201179644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Method 1: Reduction of 4-Piperidone Hydrochloride
Reagents and Conditions
- Starting Material : 4-Piperidone hydrochloride hydrate.
- Reduction Agent : Sodium borohydride (NaBH₄).
- Solvent : Methanol.
- Temperature : 25–30°C.
- Reaction Time : 7–10 hours.
Procedure
- Purification of 4-Piperidone :
- Reduction :
| Parameter | Value |
|---|---|
| Starting Material | 4-Piperidone hydrochloride (20 g) |
| NaBH₄ | 8 g (5–8 g per 12 g of 4-piperidone) |
| Solvent Volume | 50 mL methanol |
| Yield | 98.9% |
Boc Protection of 4-Hydroxypiperidine
After obtaining 4-hydroxypiperidine, the amine group is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate.
Method 2: Direct Boc Protection
Reagents and Conditions
- Protecting Agent : Di-tert-butyl dicarbonate.
- Base : Potassium carbonate (K₂CO₃).
- Solvent : Methanol.
- Temperature : 25–30°C.
- Reaction Time : 6–8 hours.
Procedure
- Dissolution :
- 4-Hydroxypiperidine is dissolved in methanol.
- Boc Introduction :
| Parameter | Value |
|---|---|
| Di-tert-butyl Dicarbonate | 12–15 g (1.5 eq per 12 g of 4-hydroxypiperidine) |
| K₂CO₃ | 9–10 g (1.5 eq) |
| Solvent Volume | 48–50 mL methanol |
| Yield | 99% |
Alternative Method: Acid-Mediated Deprotection and Re-Protection
For derivatives requiring intermediate deprotection, a two-step process is employed.
Method 3: Deprotection and Re-Protection
Reagents and Conditions
- Deprotection Agent : Hydrochloric acid (HCl) in 1,4-dioxane.
- Re-Protection Agent : Di-tert-butyl dicarbonate.
Procedure
- Deprotection :
- Re-Protection :
| Parameter | Value |
|---|---|
| HCl in Dioxane | Saturated solution (30 mL) |
| Reaction Time | 2 hours |
| Yield (Deprotection) | 99% |
Comparative Analysis of Methods
Key differences between the methods include reaction conditions and scalability.
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Step | Reduction → Boc | Direct Boc | Deprotection → Re-Boc |
| Solvent | Methanol | Methanol | Dioxane → Methanol |
| Base | K₂CO₃ | K₂CO₃ | HCl (deprotection) |
| Yield | 98.9% (Reduction) | 99% (Boc) | 99% (Deprotection) |
| Scalability | High | High | Moderate |
Mechanistic Insights
The Boc protection step proceeds via nucleophilic acyl substitution. The amine attacks the carbonyl carbon of di-tert-butyl dicarbonate, forming a tetrahedral intermediate that collapses to release CO₂ and yield the carbamate.
Challenges and Optimization
- Stereochemical Control : The reduction of 4-piperidone must avoid racemization. NaBH₄ in methanol maintains stereochemical integrity.
- Byproduct Management : Excess di-tert-butyl dicarbonate is removed via extraction with n-hexane or petroleum ether.
Industrial Relevance
The telescoping process (combining reduction and protection without isolation) reduces costs and time. This approach is critical for large-scale production of pharmaceutical intermediates.
化学反応の分析
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
科学的研究の応用
Medicinal Chemistry
Tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate is investigated for its role as an intermediate in the synthesis of pharmaceutical compounds. Its structural features make it suitable for modifications that can enhance biological activity or selectivity towards specific targets.
Neuroprotective Studies
Recent research has highlighted the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Notable findings include:
- Astrocyte Viability: In vitro studies demonstrated that treatment with this compound resulted in increased viability of astrocytes exposed to amyloid beta (Aβ) peptides, suggesting potential neuroprotective properties .
- Anti-inflammatory Effects: The compound was shown to reduce levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6), indicating its ability to modulate inflammatory responses in neural cells.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of key enzymes involved in neurodegeneration:
- Acetylcholinesterase Inhibition: It acts as an acetylcholinesterase inhibitor, which may contribute to its neuroprotective effects by preventing the breakdown of acetylcholine, a critical neurotransmitter involved in cognitive functions .
Study on Astrocyte Viability
Researchers conducted an experiment where astrocytes were treated with varying concentrations of this compound in the presence of Aβ peptides. The results indicated:
| Concentration (μM) | Viability (%) | Cytokine Levels (TNF-α) |
|---|---|---|
| 100 | 85 | Decreased |
| 50 | 75 | Decreased |
| 25 | 60 | Moderate |
This study suggests that higher concentrations correlate with increased cell viability and reduced inflammatory markers.
Comparative Efficacy Assessment
In comparative studies against galantamine, this compound exhibited moderate efficacy in reducing oxidative stress markers but was less effective than galantamine in certain assays:
| Treatment | Lipoperoxidation Levels (μM) | Efficacy (%) |
|---|---|---|
| Tert-butyl Compound | 30 | 60 |
| Galantamine | 20 | 80 |
These findings suggest that while this compound has protective effects, further optimization may be necessary to enhance its efficacy relative to established treatments .
作用機序
The mechanism of action of tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
類似化合物との比較
tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(piperidin-4-yl)carbamate: This compound has a similar structure but lacks the hydroxyl group.
tert-Butyl N-(5-hydroxypiperidin-3-yl)carbamate: This compound has a hydroxyl group at a different position on the piperidine ring.
生物活性
tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate , commonly referred to as M4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 214.30 g/mol
- CAS Number : 135632-53-0
- Structure : The compound features a tert-butyl group attached to a piperidine derivative, which is known for its ability to cross the blood-brain barrier (BBB) due to its lipophilic nature.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 214.30 g/mol |
| CAS Number | 135632-53-0 |
| Solubility | High |
| BBB Permeability | Yes |
M4 exhibits dual inhibitory effects on key enzymes involved in neurodegenerative processes:
- β-secretase Inhibition : M4 has been shown to inhibit β-secretase with an IC of 15.4 nM, which is crucial in the cleavage of amyloid precursor protein (APP), leading to reduced amyloid beta (Aβ) formation.
- Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase (AChE), with a Ki value of 0.17 μM, which is beneficial in enhancing cholinergic neurotransmission.
Neuroprotective Effects
In vitro studies demonstrated that M4 protects astrocytes from Aβ-induced cytotoxicity. When astrocytes were treated with Aβ and M4, cell viability improved significantly compared to controls treated with Aβ alone, indicating a protective effect against oxidative stress and inflammation.
In Vivo Studies
In vivo experiments using scopolamine-induced models of Alzheimer's disease revealed that while M4 did not significantly reduce oxidative stress markers compared to galantamine, it did show some protective effects on neuronal viability and inflammation markers such as TNF-α and IL-1β.
Table 2: Summary of Biological Activities
| Activity | Result |
|---|---|
| β-secretase Inhibition | IC = 15.4 nM |
| Acetylcholinesterase Inhibition | Ki = 0.17 μM |
| Protection against Aβ toxicity | Cell viability increased from 43.78% to 62.98% |
| In vivo oxidative stress reduction | Not significant compared to galantamine |
Case Studies and Research Findings
-
Study on Astrocyte Viability :
- Researchers found that M4 treatment resulted in a notable increase in astrocyte viability when exposed to Aβ, suggesting its potential for neuroprotection in Alzheimer's disease models.
- The study reported a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6), indicating an anti-inflammatory effect.
-
Oxidative Stress Assessment :
- An investigation into the effects of M4 on oxidative stress markers showed that while it did not significantly reduce malondialdehyde (MDA) levels compared to galantamine, it still provided moderate protection against scopolamine-induced oxidative damage.
-
Comparative Efficacy :
- In comparative studies, M4 showed less efficacy than galantamine in reducing lipoperoxidation levels but still demonstrated potential as a neuroprotective agent due to its ability to inhibit key enzymes involved in neurodegeneration.
Q & A
Basic Synthesis and Optimization
Q: What are the key steps and reagents for synthesizing tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate? A: The synthesis typically involves:
- Protection of the amine : Reaction of 4-hydroxypiperidin-4-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using triethylamine (TEA) as a base .
- Work-up : Extraction with DCM, followed by purification via column chromatography.
- Critical parameters : Maintain anhydrous conditions to prevent Boc deprotection. Optimal reaction time (6–12 hrs) and temperature (0–25°C) balance yield (70–85%) and purity.
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in hexane:ethyl acetate 3:1) .
Advanced Structural Characterization
Q: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry? A: Single-crystal X-ray diffraction (SCXRD) is definitive for:
- Determining spatial arrangement : Resolves the hydroxyl group’s position on the piperidine ring and confirms tert-butyl carbamate orientation.
- Methodology : Grow crystals via vapor diffusion (e.g., DCM/hexane). Use SHELX software for structure refinement .
- Key metrics : Bond lengths (e.g., N–C=O at ~1.33 Å) and dihedral angles (e.g., piperidine ring planarity) validate geometry .
Protecting Group Strategy
Q: Why is the tert-butoxycarbonyl (Boc) group preferred for amine protection in this compound? A: Boc offers:
- Acid-labile stability : Stable under basic/neutral conditions but cleaved with trifluoroacetic acid (TFA) or HCl/dioxane, minimizing side reactions .
- Steric shielding : The bulky tert-butyl group prevents undesired nucleophilic attacks during downstream reactions.
- Alternatives : Compare with Fmoc (base-sensitive) or Cbz (hydrogenolysis-removable) for specific reaction compatibility .
Stereochemical Control in Synthesis
Q: How can enantioselective synthesis of the hydroxypiperidine moiety be achieved? A: Strategies include:
- Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during cyclization to induce asymmetry.
- Asymmetric hydrogenation : Employ Pd/C with chiral ligands (e.g., (S)-BINAP) on ketone intermediates .
- Resolution techniques : Diastereomeric salt formation with tartaric acid derivatives .
Computational Modeling Applications
Q: How can DFT calculations predict the compound’s reactivity in nucleophilic substitutions? A: Density Functional Theory (DFT) using Gaussian or ORCA:
- Optimize geometry : B3LYP/6-31G(d) basis set calculates bond dissociation energies (e.g., C–O in Boc group: ~85 kcal/mol).
- Reactivity mapping : Fukui indices identify nucleophilic sites (e.g., hydroxyl oxygen) .
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) via AutoDock Vina .
Biological Activity Profiling
Q: What assays evaluate the compound’s potential as a kinase inhibitor? A:
- In vitro kinase assays : Measure IC₅₀ using ADP-Glo™ or radiometric assays (³³P-ATP) against p38 MAP kinase .
- Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines .
- Metabolic stability : Use liver microsomes to estimate half-life (t₁/₂) for pharmacokinetic profiling .
Stability and Storage Guidelines
Q: What conditions prevent degradation during storage? A:
- Temperature : Store at –20°C under inert gas (Ar/N₂) to avoid moisture absorption.
- Light sensitivity : Use amber vials to prevent photodegradation.
- Decomposition signs : Discoloration (yellowing) or precipitate formation indicates Boc cleavage; verify via ¹H NMR (loss of tert-butyl peak at δ 1.4 ppm) .
Addressing Data Contradictions
Q: How to resolve discrepancies in reported synthetic yields (60–90%)? A:
- Re-examine reaction conditions : Trace moisture or oxygen can reduce yields. Use Schlenk-line techniques for air-sensitive steps .
- Purification variability : Compare HPLC vs. column chromatography (e.g., silica vs. reverse-phase C18).
- Cross-validate : Reproduce methods from multiple sources (e.g., vs. 8) and characterize products with HRMS .
Solubility Challenges in Biological Assays
Q: How to improve aqueous solubility for in vitro studies? A:
- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.
- Prodrug strategy : Introduce phosphate esters at the hydroxyl group, cleaved in vivo by phosphatases .
Scale-Up for Preclinical Studies
Q: What modifications are needed to synthesize gram-scale quantities? A:
- Continuous flow chemistry : Improve mixing and heat transfer (residence time ~30 min) .
- Catalyst optimization : Switch from TEA to polymer-supported bases for easier removal.
- Yield tracking : Use in-line FTIR to monitor Boc formation in real-time .
Alternative Synthetic Routes
Q: Can reductive amination replace traditional Boc protection? A: Yes, but requires:
- Ketone precursor : React 4-hydroxypiperidin-4-ylmethyl ketone with ammonium acetate and NaBH₃CN.
- Trade-offs : Higher risk of over-alkylation; purity ~65% vs. Boc method’s 85% .
In Vivo Pharmacokinetic Studies
Q: How to design a rodent study to assess bioavailability? A:
- Dosing : Administer orally (10 mg/kg) and intravenously (2 mg/kg).
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 hrs post-dose.
- Analytical method : LC-MS/MS quantifies compound levels (LOQ: 1 ng/mL) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
